2-Cyano-3-(4-isopropylphenyl)acrylic acid 2-Cyano-3-(4-isopropylphenyl)acrylic acid
Brand Name: Vulcanchem
CAS No.: 25554-21-6
VCID: VC21372944
InChI: InChI=1S/C13H13NO2/c1-9(2)11-5-3-10(4-6-11)7-12(8-14)13(15)16/h3-7,9H,1-2H3,(H,15,16)/b12-7-
SMILES: CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)O
Molecular Formula: C13H13NO2
Molecular Weight: 215.25g/mol

2-Cyano-3-(4-isopropylphenyl)acrylic acid

CAS No.: 25554-21-6

Cat. No.: VC21372944

Molecular Formula: C13H13NO2

Molecular Weight: 215.25g/mol

* For research use only. Not for human or veterinary use.

2-Cyano-3-(4-isopropylphenyl)acrylic acid - 25554-21-6

Specification

CAS No. 25554-21-6
Molecular Formula C13H13NO2
Molecular Weight 215.25g/mol
IUPAC Name (Z)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C13H13NO2/c1-9(2)11-5-3-10(4-6-11)7-12(8-14)13(15)16/h3-7,9H,1-2H3,(H,15,16)/b12-7-
Standard InChI Key MFDAAQBTCZHEOT-GHXNOFRVSA-N
Isomeric SMILES CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)O
SMILES CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)O
Canonical SMILES CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)O

Introduction

Chemical Identity and Properties

2-Cyano-3-(4-isopropylphenyl)acrylic acid is identified by its CAS number 25554-21-6. The compound has a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol. Its IUPAC name is (Z)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid, indicating a specific stereochemical configuration.

The compound contains several key functional groups that contribute to its chemical properties and reactivity:

  • A cyano group (-C≡N)

  • A carboxylic acid group (-COOH)

  • An isopropyl substituent on the phenyl ring

  • A carbon-carbon double bond in a Z-configuration

Chemical Identifiers

The following table presents the comprehensive chemical identifiers for 2-Cyano-3-(4-isopropylphenyl)acrylic acid:

ParameterValue
CAS Number25554-21-6
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
IUPAC Name(Z)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid
Standard InChIInChI=1S/C13H13NO2/c1-9(2)11-5-3-10(4-6-11)7-12(8-14)13(15)16/h3-7,9H,1-2H3,(H,15,16)/b12-7-
Standard InChIKeyMFDAAQBTCZHEOT-GHXNOFRVSA-N
Isomeric SMILESCC(C)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)O
Canonical SMILESCC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)O
PubChem Compound ID2461727

Structural Characteristics

The molecular structure of 2-Cyano-3-(4-isopropylphenyl)acrylic acid features a phenyl ring substituted with an isopropyl group at the para position. This is connected to an acrylic acid moiety through a carbon-carbon double bond. The cyano group and carboxylic acid group are positioned on the same carbon atom, creating an electron-withdrawing environment that influences the compound's reactivity.

The Z-configuration indicated in the IUPAC name refers to the geometric isomerism around the carbon-carbon double bond, where the cyano group and the 4-isopropylphenyl group are positioned on the same side of the double bond. This stereochemical arrangement is significant as it can affect the compound's physical properties, reactivity, and potential biological activities.

Structural Features

The structural features of 2-Cyano-3-(4-isopropylphenyl)acrylic acid can be summarized as follows:

  • The isopropyl group on the phenyl ring contributes to the hydrophobicity of the molecule.

  • The cyano group is a strong electron-withdrawing group that affects the electron distribution within the molecule.

  • The carboxylic acid group provides sites for hydrogen bonding and potential derivatization.

  • The carbon-carbon double bond in Z-configuration establishes a specific three-dimensional arrangement of the molecule.

Chemical Reactivity

The chemical reactivity of 2-Cyano-3-(4-isopropylphenyl)acrylic acid is largely determined by its functional groups:

Carboxylic Acid Group Reactions

The carboxylic acid functionality can participate in various reactions:

  • Esterification with alcohols to form esters

  • Amidation with amines to form amides

  • Salt formation with bases

  • Reduction to alcohols with appropriate reducing agents

Cyano Group Reactions

The cyano group can undergo:

  • Hydrolysis to form amides or carboxylic acids

  • Reduction to form primary amines

  • Addition reactions with nucleophiles

Carbon-Carbon Double Bond Reactions

The carbon-carbon double bond can participate in:

  • Addition reactions (hydrogenation, halogenation, etc.)

  • Cycloaddition reactions (such as Diels-Alder)

  • Conjugate addition with nucleophiles

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